Enzymatic Potency Superiority of AG-024322 Over Flavopiridol on CDK1 and CDK4
AG-024322 exhibits 20- to 40-fold greater enzymatic potency against CDK1 and CDK4 compared to the first-generation pan-CDK inhibitor flavopiridol (alvocidib). AG-024322 inhibits CDK1, CDK2, and CDK4 with Ki values of 1–3 nM [1], whereas flavopiridol demonstrates Ki values of approximately 40 nM for CDK1 and 70 nM for CDK4 [2].
| Evidence Dimension | Ki (inhibition constant) against CDK1, CDK2, CDK4 |
|---|---|
| Target Compound Data | 1–3 nM (CDK1, CDK2, CDK4) |
| Comparator Or Baseline | Flavopiridol: Ki ~40 nM (CDK1), ~70 nM (CDK4) |
| Quantified Difference | AG-024322 is 13–40× more potent on CDK1; 23–70× more potent on CDK4 |
| Conditions | ATP-competitive enzymatic assay; recombinant CDK/cyclin complexes |
Why This Matters
Higher enzymatic potency may translate to lower required dosing to achieve target engagement, potentially improving the therapeutic window.
- [1] Zhang CC, Kephart S, McAlpine I, Nonomiya J, Higgins J, Arango ME, et al. AG-024322 is a potent and selective multi-targeted CDK inhibitor with broad spectrum anti-proliferative activity. Cancer Res. 2005;65(9_Supplement):1045. View Source
- [2] Senderowicz AM. Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials. Invest New Drugs. 1999;17(3):313-320. View Source
